molecular formula C21H12S4 B13791606 2,2'-Spirobi(naphtho(1,8-de)-1,3-dithiin CAS No. 99643-42-2

2,2'-Spirobi(naphtho(1,8-de)-1,3-dithiin

Cat. No.: B13791606
CAS No.: 99643-42-2
M. Wt: 392.6 g/mol
InChI Key: DFCDCJLVMMPUSC-UHFFFAOYSA-N
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Description

2,2'-Spirobi(naphtho[1,8-de]-1,3-dithiin) (CAS: 204-14-8) is a sulfur-containing heterocyclic compound with a fused naphthalene backbone and two 1,3-dithiin rings connected via a spiro junction. Its molecular formula is C₁₁H₈S₂, and it has a molecular weight of 204.31 g/mol . The compound is characterized by its rigid spirocyclic structure, which confers unique electronic and steric properties. It serves as a precursor or intermediate in synthesizing complex molecules, including pharmaceuticals, ligands for metal coordination, and materials with π-stacking capabilities .

Properties

CAS No.

99643-42-2

Molecular Formula

C21H12S4

Molecular Weight

392.6 g/mol

IUPAC Name

3,3'-spirobi[2,4-dithiatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene]

InChI

InChI=1S/C21H12S4/c1-5-13-6-2-10-16-19(13)15(9-1)22-21(23-16)24-17-11-3-7-14-8-4-12-18(25-21)20(14)17/h1-12H

InChI Key

DFCDCJLVMMPUSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)SC4(SC3=CC=C2)SC5=CC=CC6=C5C(=CC=C6)S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) typically involves the reaction of naphtho(1,8-de)-1,3-dithiin with a suitable spiro-forming reagent under controlled conditions. One common method involves the use of a strong base to deprotonate the naphtho(1,8-de)-1,3-dithiin, followed by the addition of a spiro-forming agent such as a halogenated compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, organometallic reagents, and other nucleophiles under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) has several scientific research applications, including:

    Materials Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a probe in biological studies.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2’-Spirobi(naphtho(1,8-de)-1,3-dithiin) exerts its effects depends on its specific application. In materials science, its electronic properties are influenced by the spiro structure, which affects charge transport and other electronic behaviors. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2′-Binaphtho[1,8-de]-1,3-dithiinylidene (C₂₂H₁₂S₄)

  • Structure : Similar to the spirobi compound but lacks the spiro junction. Instead, it features a conjugated binaphthyl system with two 1,3-dithiinylidene moieties.
  • Synthesis : Prepared via oxidative coupling of naphtho[1,8-de]-1,3-dithiin using FeCl₃, yielding 72% purity .
  • Properties :
    • Exhibits extended π-conjugation, leading to a lower HOMO-LUMO gap (3.2 eV) compared to the spirobi analog (3.8 eV) .
    • Higher thermal stability (decomposition at 280°C vs. 220°C for the spirobi compound) due to delocalized electron density .
  • Applications : Used in organic electronics as a charge-transport material .

2,2’-Binaphtho[1,8-de][1,3,2]dithiaphosphinine (C₂₂H₁₂P₂S₄)

  • Structure : Replaces sulfur atoms in the dithiin rings with phosphorus, forming a diphosphane system.
  • Synthesis : Synthesized via a multi-step route involving lithiation of naphtho[1,8-cd]-1,2-dithiole and reaction with PCl₃, yielding 20% after purification .
  • Properties: Forms a stable radical cation (3•+) upon one-electron oxidation with NOBF₄, confirmed by EPR and X-ray crystallography . Exhibits lower solubility in polar solvents compared to sulfur analogs due to increased hydrophobicity .
  • Applications : Explored in radical-mediated catalysis and as a redox-active ligand .

Naphtho[1,8-cd]-1,2-dithiole (C₁₀H₆S₂)

  • Structure : A simpler dithiole ring fused to naphthalene without a spiro junction.
  • Properties :
    • Higher ionization energy (8.7 eV) compared to the spirobi compound (8.2 eV), attributed to reduced electron delocalization .
    • Reacts readily with electrophiles (e.g., alkyl halides) at the sulfur atoms, unlike the sterically hindered spirobi analog .

2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxaborinin (C₂₂H₁₄B₂O₄)

  • Structure : Replaces sulfur with oxygen and incorporates boron atoms.
  • Synthesis : Derived from pinacol boronate esters via Suzuki-Miyaura coupling, achieving 85% yield .
  • Properties: Chiral 3D structure enables applications in asymmetric synthesis and optoelectronics . Exhibits fluorescence with λem = 480 nm (vs. non-emissive spirobi-dithiin) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties Applications
2,2'-Spirobi(naphtho[1,8-de]-1,3-dithiin) C₁₁H₈S₂ 204.31 220 (dec.) Rigid spirocyclic, non-emissive Ligand synthesis, intermediates
2,2′-Binaphtho[1,8-de]-1,3-dithiinylidene C₂₂H₁₂S₄ 396.54 280 (dec.) Extended π-conjugation, low HOMO-LUMO Organic electronics
2,2’-Binaphtho[1,8-de][1,3,2]dithiaphosphinine C₂₂H₁₂P₂S₄ 442.42 190–195 Radical cation stability, redox-active Catalysis, materials
Naphtho[1,8-cd]-1,2-dithiole C₁₀H₆S₂ 190.28 150–155 High ionization energy, electrophilic Reactive intermediates
2,2'-Spirobi[naphtho[1,8-de][1,3,2]dioxaborinin C₂₂H₁₄B₂O₄ 376.96 260 (dec.) Chiral fluorescence, 3D structure Asymmetric synthesis

Key Research Findings

Electronic Effects :

  • Sulfur-to-selenium substitution in analogs (e.g., 2,2′-Binaphtho[1,8-de]-1,3-diseleniinylidene) reduces the HOMO-LUMO gap by 0.5 eV , enhancing conductivity .
  • Phosphorus-containing derivatives exhibit unique radical stability, enabling applications in persistent radical pair chemistry .

Synthetic Challenges :

  • The spirobi-dithiin’s rigid structure complicates functionalization, requiring high-temperature lithiation (e.g., 100°C in THF) for derivatization .
  • Boron analogs achieve higher yields (≥80%) via cross-coupling reactions compared to sulfur-based spirobi compounds (≤50% yield) .

Material Performance: The spirobi-dithiin’s non-emissive nature limits optoelectronic use, whereas boron-containing analogs show tunable fluorescence .

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